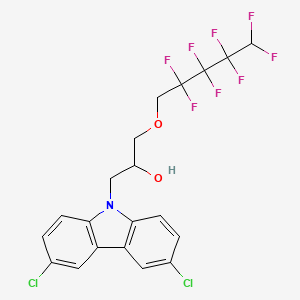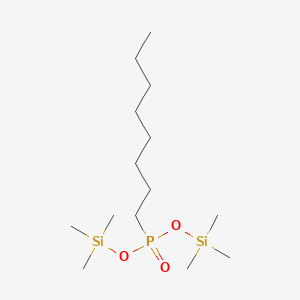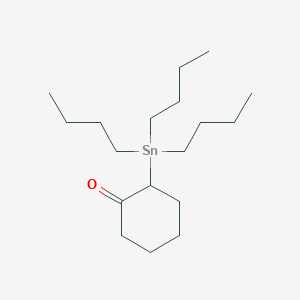
1,3-Benzenediol, 1,3-dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 1,3-dimethanesulfonate can be synthesized through the sulfonation of 1,3-benzenediol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dimethanesulfonate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 1,3-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxy derivatives, and substituted benzenediol compounds.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 1,3-dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-benzenediol, 1,3-dimethanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the methanesulfonate groups.
1,3-Dihydroxybenzene: Another isomer of benzenediol with different functional groups.
1,3-Dimethanesulfonylbenzene: A compound with similar sulfonate groups but different substitution patterns.
Uniqueness
1,3-Benzenediol, 1,3-dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which significantly alter its chemical properties and reactivity compared to its parent compound, resorcinol. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59722-31-5 |
|---|---|
Fórmula molecular |
C8H10O6S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
(3-methylsulfonyloxyphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h3-6H,1-2H3 |
Clave InChI |
RKELFBRSWGYKDR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC(=CC=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)


![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)



![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)



![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
